molecular formula C13H13NO2S B13475309 Methyl 4-((thiophen-3-ylmethyl)amino)benzoate

Methyl 4-((thiophen-3-ylmethyl)amino)benzoate

Cat. No.: B13475309
M. Wt: 247.31 g/mol
InChI Key: CVPJNFXJELCOSE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((thiophen-3-ylmethyl)amino)benzoate can be achieved through several synthetic routes. One common method involves the reaction of methyl 4-aminobenzoate with thiophen-3-ylmethyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((thiophen-3-ylmethyl)amino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-((thiophen-3-ylmethyl)amino)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-((thiophen-3-ylmethyl)amino)benzoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a benzoate ester and a thiophene ring, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H13NO2S

Molecular Weight

247.31 g/mol

IUPAC Name

methyl 4-(thiophen-3-ylmethylamino)benzoate

InChI

InChI=1S/C13H13NO2S/c1-16-13(15)11-2-4-12(5-3-11)14-8-10-6-7-17-9-10/h2-7,9,14H,8H2,1H3

InChI Key

CVPJNFXJELCOSE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NCC2=CSC=C2

Origin of Product

United States

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